N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]-2-methylpropanamide
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Overview
Description
N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]-2-methylpropanamide is a synthetic compound that features a unique combination of a thiazole ring, a pyrrolidine ring, and a chlorinated aromatic system
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, followed by nucleophilic substitution reactions to introduce the pyrrolidine group . The final step often involves chlorination using reagents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorinated site .
Scientific Research Applications
N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]-2-methylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-diones.
Thiazole derivatives: Compounds with a thiazole ring, such as thiazole-4-carboxylic acid.
Uniqueness
N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]-2-methylpropanamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
828921-06-8 |
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Molecular Formula |
C11H16ClN3OS |
Molecular Weight |
273.78 g/mol |
IUPAC Name |
N-(4-chloro-5-pyrrolidin-1-yl-1,3-thiazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C11H16ClN3OS/c1-7(2)9(16)14-11-13-8(12)10(17-11)15-5-3-4-6-15/h7H,3-6H2,1-2H3,(H,13,14,16) |
InChI Key |
AZRFSLAJYWYDEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=C(S1)N2CCCC2)Cl |
Origin of Product |
United States |
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